molecular formula C12H16Cl2O2 B14580675 Dodec-6-ynedioyl dichloride CAS No. 61621-72-5

Dodec-6-ynedioyl dichloride

Cat. No.: B14580675
CAS No.: 61621-72-5
M. Wt: 263.16 g/mol
InChI Key: OVVNGQFEENEIFX-UHFFFAOYSA-N
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Description

Dodec-6-ynedioyl dichloride is an organic compound with the molecular formula C12H16Cl2O2. It is a diacid chloride derivative of dodec-6-yne, characterized by the presence of two acyl chloride groups attached to a twelve-carbon alkyne chain. This compound is of interest in organic synthesis and polymer chemistry due to its reactive acyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-6-ynedioyl dichloride can be synthesized through the chlorination of dodec-6-yne diacid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the diacid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a reactor containing dodec-6-yne diacid, with efficient removal of the by-products (SO2 and HCl) to drive the reaction to completion. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dodec-6-ynedioyl dichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dodec-6-ynedioyl dichloride primarily involves its reactivity as an acylating agent. The acyl chloride groups readily react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other organic compounds, where the acyl chloride groups facilitate the formation of ester or amide linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its twelve-carbon alkyne chain, which imparts specific physical and chemical properties. The presence of the alkyne group allows for additional functionalization and cross-linking reactions, making it a versatile building block in polymer chemistry and material science .

Properties

CAS No.

61621-72-5

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

dodec-6-ynedioyl dichloride

InChI

InChI=1S/C12H16Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h3-10H2

InChI Key

OVVNGQFEENEIFX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)Cl)CC#CCCCCC(=O)Cl

Origin of Product

United States

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